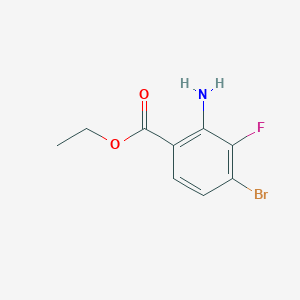
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
Nitration of Thiophene Derivatives: One common method involves the nitration of a thiophene derivative
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of thiophene-2-carboxylate with nitroethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-(2-nitroethyl)thiophene-2-carboxylate can undergo oxidation reactions, particularly at the nitroethyl group, leading to the formation of nitro and carboxyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Nitrothiophene carboxylic acids.
Reduction: Aminoethylthiophene derivatives.
Substitution: Halogenated thiophenes or thiophene ethers.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors
作用機序
The mechanism by which Methyl 3-(2-nitroethyl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-(2-aminoethyl)thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(2-nitroethyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-nitrovinyl)thiophene-2-carboxylate: Similar structure but with a nitrovinyl group instead of a nitroethyl group.
Uniqueness
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is unique due to the presence of both a nitroethyl group and a thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
IUPAC Name |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-6(3-5-14-7)2-4-9(11)12/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUHSXDVQPPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)

![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)




![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)
![5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2839408.png)
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/new.no-structure.jpg)
![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)


